molecular formula C13H17NO B14019407 [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol

[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol

Cat. No.: B14019407
M. Wt: 203.28 g/mol
InChI Key: DMOKYXYTWWRZDY-OLZOCXBDSA-N
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Description

[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol typically involves the construction of the azabicyclohexane core followed by functionalization. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, yielding the desired products in moderate to excellent yields.

Another approach involves the intramolecular cyclopropanation of 1,6-enynes using metal-catalyzed oxidative cyclization . Additionally, the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents has been reported . These methods, while effective, often require long routes for the preparation of starting materials and/or expensive metal catalytic systems.

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthesis routes to make them more efficient and cost-effective. The use of palladium-catalyzed cyclopropanation of maleimides and N-tosylhydrazones has shown promise in this regard .

Chemical Reactions Analysis

Types of Reactions

[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a hydrogen atom with a nucleophile.

Scientific Research Applications

[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a μ-opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing pruritus . The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol is unique due to its specific benzyl substitution, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

[(1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol

InChI

InChI=1S/C13H17NO/c15-10-13-6-12(13)8-14(9-13)7-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-,13+/m1/s1

InChI Key

DMOKYXYTWWRZDY-OLZOCXBDSA-N

Isomeric SMILES

C1[C@H]2[C@@]1(CN(C2)CC3=CC=CC=C3)CO

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)CO

Origin of Product

United States

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